

Spectroscopic and Synthetic Profile of 4-(Benzylamino)-4-oxobutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzylamino)-4-oxobutanoic acid

Cat. No.: B180697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR and IR) and a detailed synthetic protocol for **4-(Benzylamino)-4-oxobutanoic acid**. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Benzylamino)-4-oxobutanoic acid**, also known as N-benzylsuccinamic acid.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.37	t	1H	NH (exchanges with D ₂ O)
7.42 - 7.18	m	5H	Aromatic (C ₆ H ₅)
4.26	d	2H	C ₆ H ₅ CH ₂
2.44 - 2.38	m	4H	CH ₂ CH ₂ COOH

Solvent: DMSO-d₆

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for **4-(Benzylamino)-4-oxobutanoic acid** was readily available in the reviewed literature. The following are predicted chemical shifts based on typical values for the functional groups present in the molecule.

Chemical Shift (δ) ppm	Assignment
174 - 172	COOH (Carboxylic Acid Carbonyl)
171 - 169	CONH (Amide Carbonyl)
139 - 138	Aromatic (Quaternary)
129 - 127	Aromatic (CH)
43 - 41	C ₆ H ₅ CH ₂
32 - 29	CH ₂ COOH
31 - 28	CH ₂ CONH

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Absorption
3299	N-H Stretch (Amide)
2918	C-H Stretch (Aliphatic)
1693	C=O Stretch (Carboxylic Acid)
1640	C=O Stretch (Amide I)
1546	N-H Bend (Amide II)
1231	C-O Stretch (Carboxylic Acid)
734, 660	C-H Bending (Aromatic)

Sample Preparation: KBr pellet

Experimental Protocols

Synthesis of 4-(Benzylamino)-4-oxobutanoic Acid

This protocol outlines the synthesis of the title compound via the reaction of succinic anhydride with benzylamine.

Materials:

- Succinic anhydride
- Benzylamine
- Anhydrous Toluene

Procedure:

- A solution of succinic anhydride (0.19 g, 1.87 mmol) in anhydrous toluene (14 mL) is prepared in a reaction vessel.
- The solution is cooled to 0°C using an ice bath.

- A solution of benzylamine (0.20 g, 1.87 mmol) in anhydrous toluene (6 mL) is added dropwise to the cooled succinic anhydride solution.
- The reaction mixture is stirred at 0°C for 1 hour.
- The resulting solid precipitate is collected by filtration.
- The collected solid is washed with cold toluene and then dried to yield the crude product of **4-(benzylamino)-4-oxobutanoic acid** (0.37 g, 94% yield). The product can be used in subsequent steps without further purification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

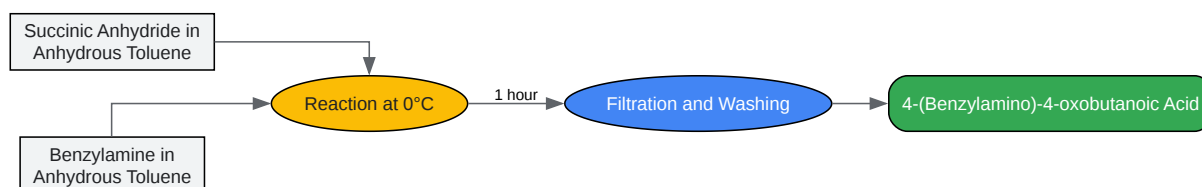
^1H NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **4-(Benzylamino)-4-oxobutanoic acid**.



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Caption: Synthesis of **4-(Benzylamino)-4-oxobutanoic acid**.

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